![molecular formula C18H21NO B3109038 1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine CAS No. 169943-58-2](/img/structure/B3109038.png)

1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine

Descripción general

Descripción

1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dual Serotonin/Noradrenaline Reuptake Inhibition

1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine and its analogues exhibit selective dual serotonin and noradrenaline reuptake pharmacology. They have shown promise in terms of human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, indicating potential as therapeutic agents for conditions influenced by these neurotransmitters (Whitlock, Blagg, & Fish, 2008).

Structural Studies

The compound's structure has been explored in various studies. For instance, oxime derivatives containing a cyclobutane ring, an oxime group, and a benzene ring have been characterized, providing insights into their crystallographic and chemical properties. This research contributes to understanding the compound's potential applications and interactions (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Quantum Structure-Activity Relationship (QSAR) Models

QSAR models have been utilized to evaluate activities for compounds in the phenoxyphenyl-methanamine class. These models use Hammett-type donating-withdrawing substituent values to describe substituent size and elucidate the structure-activity relationship (SAR) of the 'A' and 'B' rings. This methodology aids in understanding the compound's biological activities and potential medicinal applications (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).

Synthesis and Characterization

The compound has been synthesized and characterized in various forms. For example, a study detailed the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, illustrating the compound's synthesis route and its spectroscopic characterization, which is crucial for its potential applications in various scientific fields (Shimoga, Shin, & Sang‐Youn Kim, 2018).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes of this compound and similar Schiff bases have been studied for their uptake in cancer cells and photocytotoxicity. These complexes have shown significant potential in cancer therapy due to their ability to generate reactive oxygen species upon light exposure and their preferential uptake by cancer cells (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity. For instance, novel derivatives of benzofuran were synthesized, exhibiting strong antimicrobial effects against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Koca, Servi, Kırılmış, Ahmedzade, Kazaz, Ozbek, & Otük, 2005).

Propiedades

IUPAC Name |

1-cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-7-17(8-3-1)20-18-11-9-16(10-12-18)14-19-13-15-5-4-6-15/h1-3,7-12,15,19H,4-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECBTAKRAQBRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

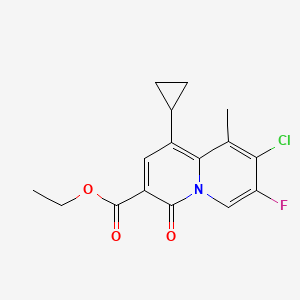

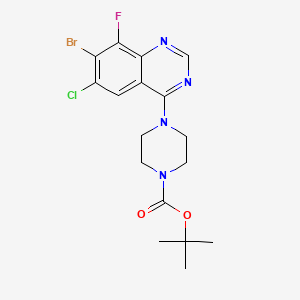

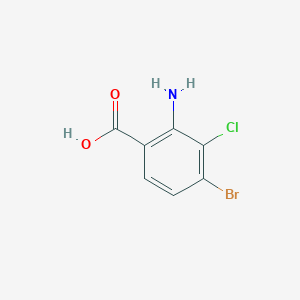

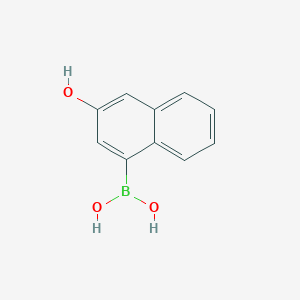

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)

![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)

![3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid](/img/structure/B3109019.png)

![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)